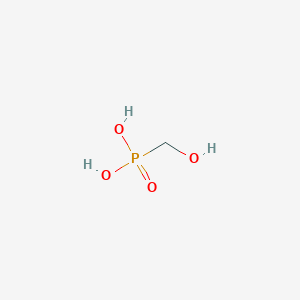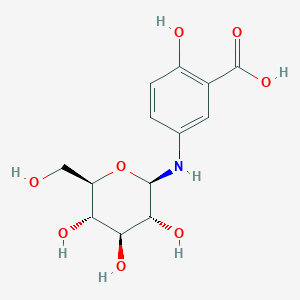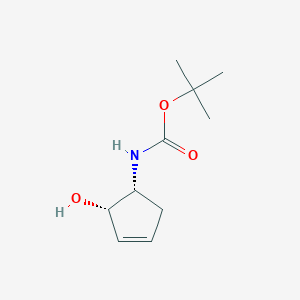![molecular formula C7H11Cl2N3 B122612 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride CAS No. 157327-49-6](/img/structure/B122612.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride" is a derivative of the pyrido[4,3-d]pyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrido[4,3-d]pyrimidine derivatives.
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidine derivatives has been achieved through various methods. For instance, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was performed using microwave and ultrasound irradiation, starting from 6-aminopyrimidines and arylidene derivatives of pyruvic acid, which provided high yields and environmentally friendly conditions . Another study reported the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines, followed by a series of cyclization reactions . Additionally, efficient microwave-assisted conditions were used to synthesize pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives from 6-amino-1,3-dimethyluracil and aromatic aldehydes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For example, the orientation of the cyclization process in the synthesis of pyrido[2,3-d]pyrimidine derivatives was determined by NMR measurements . The structure of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was assigned based on spectral data, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra .
Chemical Reactions Analysis
The chemical reactivity of pyrido[4,3-d]pyrimidine derivatives involves various reactions such as nucleophilic attacks, ring-opening, intramolecular cyclization, and tautomeric equilibration . Some derivatives undergo further reactions to form more stable structures, as seen in the synthesis of pyrimido[5,4-d]pyrimidine from 7,8-dihydropyrimido[5,4-d]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[4,3-d]pyrimidine derivatives include their antioxidant properties, which were evaluated using DPPH free radical scavenging and ORAC assays . The electrochemical properties were also studied, providing insights into the anodic potential oxidation of these compounds . Additionally, the antibacterial properties of some synthesized compounds were investigated, revealing potential applications in the development of new antimicrobial agents .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities in various studies. For example, a study by Tozkoparan et al. (1999) reported the synthesis of thiazolo[3,2-a]pyrimidine derivatives and tested them for anti-inflammatory activities. These compounds demonstrated moderate anti-inflammatory activity at certain dose levels, highlighting their potential therapeutic applications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Role in Pyrimidine Metabolism
The role of dihydropyrimidine dehydrogenase (DPD) in the metabolism of pyrimidine analogs, including 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, is crucial in determining the tolerance and toxicity of 5-fluorouracil (5-FU) based therapies. Variants in the DPYD gene, which encodes DPD, significantly affect enzyme activity and patient response to 5-FU treatment. Studies like the one conducted by Morel et al. (2006) have identified single nucleotide polymorphisms (SNPs) in the DPYD gene that link to grade 3 to 4 toxic side effects, emphasizing the importance of genetic screening prior to chemotherapy to avoid severe toxicities (Morel, Boisdron-Celle, Fey, Soulié, Craipeau, Traore, & Gamelin, 2006).
Genetic Variants and Drug Response
The genetic variability in the DPYD gene among different populations has implications for drug response and toxicity. For instance, a study by Shin et al. (2013) screened various ethnic groups for DPYD gene SNPs, finding 56 polymorphisms including novel ones. This genetic diversity indicates the necessity for personalized medicine approaches in chemotherapy using pyrimidine analogs (Shin, Cheong, Kim, Kim, Han, Kim, Kim, Kim, Chung, & Han, 2013).
Antihyperlipidemic Activities
Some derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have shown promise in antihyperlipidemic activity. Shishoo et al. (1990) synthesized a series of thieno[2,3-d]pyrimidin-4-(3H) ones and found that certain compounds, particularly one identified as 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one, exhibited significant serum triglyceride-lowering activity, comparable to known antihyperlipidemic drugs (Shishoo, Devani, Bhadti, Jain, Rathod, Goyal, Gandhi, & Patel, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBRWTXCPUJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride | |
CAS RN |
157327-49-6 |
Source


|
| Record name | 157327-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)




